molecular formula C22H23N3O2 B2673228 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide CAS No. 1251618-76-4

2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2673228
M. Wt: 361.445
InChI Key: RAPRRCSREWUJTL-UHFFFAOYSA-N
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Description

2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Fluorescent Properties Research has shown the versatility of naphthyridine derivatives in synthetic chemistry. For instance, dibenzo[b,h][1,6]naphthyridines have been synthesized through one-pot reactions from 2-acetylaminobenzaldehyde with methyl ketones, which displayed strong fluorescence and changed fluorescence intensities upon intercalation into double-stranded DNA (Okuma et al., 2014). This suggests potential applications in the development of fluorescent probes for DNA.

Antimicrobial Activity New derivatives of naphthyridines, such as those synthesized from reactions involving N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides, have shown significant antibacterial activity (Ramalingam et al., 2019). This highlights the potential for developing new antimicrobial agents based on naphthyridine chemistry.

Catalysis and Chemical Transformations The synthesis of naphthyridine derivatives also extends to catalysis and chemical transformations. For example, pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts have been prepared, indicating their potential use in ketone reduction and other catalytic applications (Facchetti et al., 2016).

Cytotoxic and Anticancer Activity Naphthyridine derivatives have shown promise in cytotoxic and anticancer evaluations. A novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells (Kong et al., 2018), suggesting potential therapeutic applications in cancer treatment.

Chemosensors for Metal Ions Naphthyridine and benzothiazole-based compounds have been developed as fluorescent chemosensors for metal ions such as Al3+ and Fe3+, showing that naphthyridine derivatives can serve as the basis for detecting and quantifying metal ions in various environments (Yao et al., 2018).

properties

IUPAC Name

2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14-3-6-16(7-4-14)23-21(26)13-25-10-9-20-18(12-25)22(27)17-11-15(2)5-8-19(17)24-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPRRCSREWUJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide

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